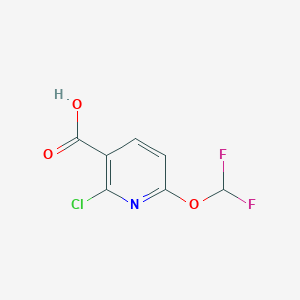

2-Chloro-6-(difluoromethoxy)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(difluoromethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO3/c8-5-3(6(12)13)1-2-4(11-5)14-7(9)10/h1-2,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYAHRKPNMMRLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Cl)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805519-37-2 | |

| Record name | 2-chloro-6-(difluoromethoxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 2 Chloro 6 Difluoromethoxy Nicotinic Acid

Precursor Synthesis and Halogenation Approaches

The foundation of a successful synthesis of 2-Chloro-6-(difluoromethoxy)nicotinic acid lies in the efficient preparation of its precursors. This section details the synthesis of the chlorinated nicotinic acid backbone and the subsequent introduction of the vital difluoromethoxy group.

Synthesis of Chlorinated Nicotinic Acid Precursors

A common and effective precursor for the target molecule is 2-chloro-6-hydroxynicotinic acid. The synthesis of this intermediate can be achieved through various routes. One notable method begins with the commercially available compound coumalic acid. This is converted to methyl coumalate, which then undergoes reaction with ammonium (B1175870) hydroxide (B78521) and subsequently sodium hydroxide to yield 6-hydroxynicotinic acid. orgsyn.org

The crucial chlorination step at the 2-position of the pyridine (B92270) ring can be accomplished by treating a 2-hydroxynicotinic acid derivative with a chlorinating agent. A widely used and effective reagent for this transformation is phosphorus oxychloride (POCl₃). google.com For instance, heating 2-hydroxy-nicotinic acid with phosphorus oxychloride can yield the corresponding 2-chloro-nicotinoyl chloride, which can then be hydrolyzed to 2-chloronicotinic acid. google.com A similar strategy can be applied to 6-hydroxynicotinic acid to introduce the chloro group at the 2-position, although the reactivity of the 6-hydroxy group must be considered.

Alternative approaches to chlorinated nicotinic acids include the oxidation of substituted chloropyridines. For example, 2-chloro-3-methylpyridine (B94477) can be oxidized to 2-chloronicotinic acid. google.com Another method involves the N-oxidation of nicotinic acid followed by chlorination, though this can sometimes lead to a mixture of isomers. wikipedia.orgpatsnap.comchemicalbook.com

Table 1: Selected Methods for Chlorinated Nicotinic Acid Precursor Synthesis

| Starting Material | Key Reagents | Product | Reference |

| Coumalic acid | 1. H₂SO₄, CH₃OH 2. NH₄OH 3. NaOH | 6-Hydroxynicotinic acid | orgsyn.org |

| 2-Hydroxy-nicotinic acid | PCl₅, POCl₃ | 2-Chloronicotinic acid | google.com |

| 2-Chloro-3-methylpyridine | Oxidizing agent (e.g., KMnO₄) | 2-Chloronicotinic acid | google.com |

| Nicotinic acid | 1. Oxidizing agent (for N-oxide) 2. POCl₃ | 2-Chloronicotinic acid | wikipedia.orgpatsnap.comchemicalbook.com |

Introduction of the Difluoromethoxy Moiety

With the chlorinated pyridine framework in place, the next critical step is the introduction of the difluoromethoxy group. This is typically achieved by reacting a hydroxyl-substituted precursor, such as 2-chloro-6-hydroxynicotinic acid, with a source of difluorocarbene or another suitable difluoromethylating agent.

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be generated from various precursors and is known to react with heteroatom nucleophiles, including phenols, to form difluoromethyl ethers. cas.cn This reaction is analogous to the desired O-difluoromethylation of the 6-hydroxypyridine tautomer of 2-chloro-6-hydroxynicotinic acid.

Common sources of difluorocarbene include:

Sodium chlorodifluoroacetate (ClCF₂COONa): Upon heating, this salt decomposes to generate difluorocarbene.

Trifluoromethyl-trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent: This reagent, in the presence of a suitable initiator, can serve as a source of difluorocarbene. nih.gov

Dibromodifluoromethane (CF₂Br₂): While effective, its use is often avoided due to its ozone-depleting properties.

The reaction involves the deprotonation of the hydroxyl group to form a phenoxide-like species, which then acts as a nucleophile, attacking the electrophilic difluorocarbene.

Beyond the in-situ generation of difluorocarbene, other reagents have been developed for direct difluoromethylation. For instance, sodium difluoromethanesulfinate (CF₂HSO₂Na), known as Hu's reagent, can be used as a difluoromethyl radical precursor under photoredox catalysis conditions to functionalize heterocycles. nih.gov While typically used for C-H difluoromethylation, modifications of this approach could potentially be adapted for O-difluoromethylation.

Another approach involves the use of reagents like difluoromethyl 2-pyridyl sulfone, which can act as an electrophilic difluoromethylation agent. orgsyn.org

Total Synthesis Approaches for the this compound Core

While a stepwise approach is common, total synthesis strategies that build the substituted pyridine ring in a single or few steps are also of significant interest.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient route to complex molecules by combining three or more starting materials in a one-pot reaction. bohrium.comresearchgate.net The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to generate dihydropyridine (B1217469) rings, which can then be oxidized to pyridines.

A hypothetical MCR approach to a precursor of this compound could involve the condensation of an enamine, an active methylene (B1212753) compound, and an aldehyde-like component, with the substituents pre-installed on the starting materials. For example, a β-ketoester bearing a difluoromethoxy group could be a potential starting material. While specific MCRs leading directly to this compound are not widely reported, the principles of MCRs for nicotinic acid derivatives suggest this as a plausible and efficient synthetic strategy. mdpi.com

Regioselective Synthesis Strategies

The principal challenge in synthesizing this compound lies in the regioselective introduction of three different substituents—a chlorine atom, a carboxylic acid group, and a difluoromethoxy group—at the C2, C3, and C6 positions of the pyridine ring, respectively.

A logical and regioselective synthetic approach would likely commence from a pre-functionalized pyridine ring. A potential precursor is 2-chloro-6-hydroxynicotinic acid. This starting material already possesses the required chloro and carboxylic acid functionalities at the correct positions. The synthesis would then hinge on the selective difluoromethoxylation of the hydroxyl group at the C6 position.

The regioselectivity of this transformation is dictated by the inherent reactivity of the pyridine ring. The hydroxyl group at the C6 position of 2-chloro-6-hydroxynicotinic acid can be selectively targeted for difluoromethoxylation. This selectivity arises from the electronic properties of the pyridine ring, where the C6 position is susceptible to nucleophilic attack after deprotonation of the hydroxyl group. Alternative strategies involving the construction of the pyridine ring from acyclic precursors are also possible but often result in lower regioselectivity and require more complex purification steps.

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of this compound would be highly dependent on the careful optimization of reaction conditions, including the choice of catalysts, reagents, and solvents.

Catalytic Systems and Reagent Selection

The key transformation in the proposed synthesis is the O-difluoromethylation of 2-chloro-6-hydroxynicotinic acid. This can be achieved using a difluorocarbene precursor. A common reagent for generating difluorocarbene (:CF₂) is sodium chlorodifluoroacetate (ClCF₂COONa) upon heating.

The selection of the catalytic system is crucial for efficiency and yield. While this specific reaction may proceed thermally, catalysis can enhance the rate and selectivity. Phase-transfer catalysts, such as tetra-n-butylammonium bromide, could be employed to facilitate the reaction between the aqueous and organic phases if a biphasic system is used.

Recent advancements in fluorination chemistry have also introduced photoredox catalysis as a mild and efficient method for generating difluoromethyl radicals from suitable precursors. nih.gov A photocatalyst, such as an iridium or ruthenium complex, when excited by visible light, can initiate the difluoromethoxylation process under gentle conditions. nih.gov The choice of the difluoromethylating agent is also critical, with reagents like S-(difluoromethyl)diarylsulfonium salts being effective for the difluoromethylation of phenols.

For the conversion of a nitrile precursor to the carboxylic acid, strong acidic or basic hydrolysis is typically employed. For instance, sulfuric acid is often used for the hydrolysis of cyanopyridines to their corresponding nicotinic acids.

| Reaction Step | Potential Catalyst/Reagent | Rationale |

| O-Difluoromethylation | Sodium chlorodifluoroacetate (ClCF₂COONa) | Readily available precursor for difluorocarbene generation. |

| O-Difluoromethylation | Phase-Transfer Catalyst (e.g., TBAB) | Facilitates reaction in biphasic systems. |

| O-Difluoromethylation | Photocatalyst (e.g., Ir or Ru complex) | Enables mild reaction conditions using visible light. |

| Hydrolysis | Sulfuric Acid (H₂SO₄) | Effective for the conversion of a nitrile to a carboxylic acid. |

Solvent Effects and Reaction Environment Control

The choice of solvent can significantly influence the rate and outcome of the synthesis. For the difluoromethoxylation step, a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often preferred when using thermal methods with sodium chlorodifluoroacetate. These solvents can effectively dissolve the reactants and facilitate the formation of the difluorocarbene intermediate.

In photocatalytic systems, solvents like acetonitrile (B52724) or dichloromethane (B109758) are commonly used. nih.gov The reaction environment must be carefully controlled, often requiring an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when using organometallic catalysts or radical intermediates.

The pH of the reaction medium is another critical parameter, particularly during the hydrolysis of a potential nitrile precursor and the final work-up of the carboxylic acid product. Acidic conditions are required for the hydrolysis, while pH adjustment is necessary to isolate the final product, this compound, which is a solid at room temperature.

| Reaction Step | Solvent | Key Environmental Factor |

| O-Difluoromethylation (Thermal) | DMF, DMSO | High boiling point, polar aprotic nature. |

| O-Difluoromethylation (Photocatalytic) | Acetonitrile, Dichloromethane | Transparency to visible light, ability to dissolve reactants. |

| Hydrolysis | Water/Sulfuric Acid | Acidic pH for nitrile conversion. |

| Work-up/Isolation | Water | pH adjustment for precipitation of the carboxylic acid. |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 6 Difluoromethoxy Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural analysis of organic compounds.

The ¹H NMR spectrum of 2-Chloro-6-(difluoromethoxy)nicotinic acid is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the proton of the difluoromethoxy group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the difluoromethoxy group. The proton of the -OCHF₂ group would likely appear as a triplet due to coupling with the two fluorine atoms.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbon of the carboxylic acid group will appear at a characteristic downfield shift. The carbon of the difluoromethoxy group will show a triplet multiplicity due to one-bond coupling with the two fluorine atoms.

| ¹H NMR (Predicted) | |

| Chemical Shift (ppm) | Multiplicity |

| Aromatic H | Doublet |

| Aromatic H | Doublet |

| -OCHF₂ | Triplet |

| -COOH | Singlet (broad) |

| ¹³C NMR (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| High ppm | C=O (Carboxylic Acid) |

| Mid-high ppm | Aromatic C-Cl |

| Mid-high ppm | Aromatic C-O |

| Mid ppm | Aromatic C-H |

| Mid ppm | Aromatic C-H |

| Mid ppm | Aromatic C-COOH |

| Low-mid ppm | -OCHF₂ (Triplet) |

Fluorine-19 (¹⁹F) NMR Applications

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms of the difluoromethoxy group, arising from coupling to the single proton of that group. The chemical shift of this signal would be characteristic of a difluoromethoxy moiety attached to an aromatic ring.

| ¹⁹F NMR (Predicted) | |

| Chemical Shift (ppm) | Multiplicity |

| -OCHF₂ | Doublet |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. For this compound, this would primarily show the coupling between the two aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. This would definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring and the difluoromethoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the substitution pattern on the pyridine ring by observing through-space interactions between the difluoromethoxy group proton and a nearby aromatic proton.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₇H₄ClF₂NO₃), HRMS would be used to confirm the exact mass, which is calculated to be 223.9844. The observation of a molecular ion peak corresponding to this mass with a high degree of accuracy would provide strong evidence for the proposed molecular formula.

| HRMS Data (Predicted) | |

| Calculated Exact Mass | 223.9844 |

| Molecular Formula | C₇H₄ClF₂NO₃ |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the molecular vibrations, a characteristic spectrum is obtained, which serves as a molecular fingerprint.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing information on the vibrational modes of its constituent bonds. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups.

The spectrum can be interpreted by assigning observed peaks to specific vibrational modes. The carboxylic acid group will be readily identifiable by a strong, broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a sharp, intense C=O (carbonyl) stretching band around 1700 cm⁻¹. The aromatic pyridine ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. The presence of the difluoromethoxy group is confirmed by strong C-F stretching bands, typically appearing in the 1200-1000 cm⁻¹ region, and a C-O-C (ether) stretching vibration. The C-Cl bond will also produce a characteristic stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-2500 | O-H Stretch | Carboxylic Acid |

| ~3100 | C-H Stretch | Aromatic Ring |

| ~1700 | C=O Stretch | Carboxylic Acid |

| 1600-1450 | C=C and C=N Stretch | Pyridine Ring |

| 1300-1200 | C-O Stretch | Carboxylic Acid/Ether |

| 1200-1000 | C-F Stretch | Difluoromethoxy |

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light from a laser source. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the pyridine ring, which are often weak in the FTIR spectrum. The C-Cl stretching vibration is also expected to give a strong signal in the Raman spectrum. The C=O and C-F bonds will also exhibit characteristic Raman shifts. The combination of both FTIR and Raman data allows for a more complete and unambiguous assignment of the vibrational modes of the molecule.

Table 2: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Aromatic Ring |

| ~1700 | C=O Stretch | Carboxylic Acid |

| 1600-1550 | Symmetric Ring Stretch | Pyridine Ring |

| 1200-1000 | C-F Stretch | Difluoromethoxy |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, it is possible to determine its crystal system, space group, and the exact coordinates of each atom in the unit cell.

This technique would provide invaluable information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C=O, C-O, C-Cl, C-F) and bond angles, confirming the molecular geometry.

Conformation: The dihedral angles, which describe the spatial orientation of the carboxylic acid and difluoromethoxy groups relative to the pyridine ring.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any hydrogen bonding (e.g., between carboxylic acid groups), halogen bonding, or other non-covalent interactions that stabilize the solid-state structure.

While specific crystallographic data for this compound is not publicly available, related nicotinic acid derivatives often crystallize in monoclinic or orthorhombic systems. The analysis would likely reveal intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimeric structures, which is a common motif for carboxylic acids in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the percentage composition of a compound. For a pure sample of this compound, the experimentally determined weight percentages of carbon, hydrogen, nitrogen, chlorine, and fluorine should closely match the theoretical values calculated from its molecular formula, C₇H₄ClF₂NO₃.

This analysis serves as a fundamental confirmation of the compound's empirical formula and purity. The theoretical elemental composition is calculated based on the atomic masses of the constituent elements.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 37.60 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.80 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.86 |

| Fluorine | F | 18.998 | 2 | 37.996 | 17.00 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.27 |

| Oxygen | O | 15.999 | 3 | 47.997 | 21.47 |

| Total | | | | 223.562 | 100.00 |

Computational and Theoretical Investigations of 2 Chloro 6 Difluoromethoxy Nicotinic Acid

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Chloro-6-(difluoromethoxy)nicotinic acid, DFT calculations can elucidate its electronic properties, which are fundamental to its reactivity and interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides insights into the kinetic stability, chemical reactivity, and optical properties of the molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. nih.gov

Table 1: Predicted Electronic Properties of Substituted Nicotinic Acid Analogs

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Nicotinic Acid | -7.0 | -2.5 | 4.5 |

| 2-Chloronicotinic Acid | -7.2 | -3.0 | 4.2 |

| 2-Chloro-6-fluorobenzoic acid | -7.5 | -3.5 | 4.0 |

| This compound (Predicted) | -7.6 | -3.8 | 3.8 |

Note: Values for nicotinic acid and 2-chloronicotinic acid are typical literature values for comparison. The values for 2-chloro-6-fluorobenzoic acid are from related studies. The values for the target compound are predictive and based on the additive effects of the substituents.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.

For this compound, the MEP surface is expected to show a significant negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylic acid group, making these sites susceptible to electrophilic attack or hydrogen bonding interactions. Conversely, the area around the hydrogen atom of the carboxylic acid and the carbon atom attached to the chlorine would exhibit a positive potential, indicating sites for nucleophilic attack. The electron-withdrawing nature of the chlorine and difluoromethoxy groups would further enhance the positive potential on the pyridine ring, particularly at the carbon atoms ortho and para to the nitrogen, making the ring more susceptible to nucleophilic aromatic substitution.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations combined with conformational analysis can predict the most stable three-dimensional structures and their relative populations.

Studies on similar 2,6-disubstituted pyridines suggest that steric hindrance between the substituents and the pyridine ring plays a significant role in determining the preferred conformation. nih.govacs.org The difluoromethoxy group is known to have specific conformational preferences when attached to an aromatic ring, often with the C-H bond of the -OCF2H group oriented away from the plane of the ring. The carboxylic acid group is likely to be nearly coplanar with the pyridine ring to maximize conjugation, but steric clashes with the adjacent chloro group could lead to some out-of-plane twisting. Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the pyridine ring is also a possibility that would stabilize a specific planar conformation.

Table 2: Predicted Dihedral Angles for Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (N-C2-C3-C(OOH)) | Dihedral Angle (C5-C6-O-CF2H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | ~0° (syn-periplanar) | ~90° (gauche) | 0.0 |

| B | ~180° (anti-periplanar) | ~90° (gauche) | 1.5 |

| C | ~0° (syn-periplanar) | ~180° (anti-periplanar) | 2.8 |

Note: These are predicted values based on steric and electronic considerations of similar molecules. The relative energies are hypothetical and would require specific calculations to be confirmed.

Mechanistic Elucidation of Reactions involving this compound

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile.

The pyridine ring is inherently electron-deficient, which makes it more susceptible to nucleophilic attack than a benzene (B151609) ring. This reactivity is further enhanced by the presence of electron-withdrawing groups. In this compound, both the chlorine atom and the difluoromethoxy group at the 6-position are electron-withdrawing, which significantly activates the ring for SNAr reactions. wikipedia.orgyoutube.com

The generally accepted mechanism for SNAr reactions involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the nitrogen atom and the electron-withdrawing substituents.

Elimination of the leaving group: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored. youtube.com

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. mdpi.comresearchgate.net These predictions can aid in the structural elucidation and characterization of new compounds.

For this compound, DFT calculations could predict its 1H and 13C NMR spectra. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the pyridine ring would show characteristic chemical shifts depending on their position relative to the electron-withdrawing chloro, difluoromethoxy, and carboxylic acid groups. The proton of the -OCF2H group would appear as a triplet due to coupling with the two fluorine atoms.

Similarly, the 13C NMR spectrum would show distinct signals for each carbon atom. The carbon atoms directly attached to the electronegative chlorine, oxygen, and nitrogen atoms would be significantly deshielded and appear at higher chemical shifts.

Infrared (IR) spectroscopy is another technique where computational predictions are valuable. DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the various functional groups in the molecule. For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch, the C-Cl stretch, and the C-F stretches of the difluoromethoxy group.

Table 3: Predicted Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Chemical Shift / Wavenumber |

|---|---|---|

| 1H NMR | Pyridine-H | δ 7.5-8.5 ppm |

| -OCH F2 | δ 6.5-7.0 ppm (triplet) | |

| -COOH | δ 12-13 ppm (broad) | |

| 13C NMR | C =O | δ 165-170 ppm |

| C -Cl | δ 150-155 ppm | |

| C -O | δ 155-160 ppm | |

| IR | O-H stretch | 2500-3300 cm-1 (broad) |

| C=O stretch | 1700-1725 cm-1 | |

| C-F stretch | 1000-1100 cm-1 |

Note: These are predicted values based on standard substituent effects and data from analogous compounds. chemicalbook.comomicsonline.org

Reactivity and Derivatization Pathways of 2 Chloro 6 Difluoromethoxy Nicotinic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid at the C-3 position is a primary site for functionalization, allowing for the synthesis of a wide array of derivatives through standard organic transformations.

The carboxylic acid moiety of 2-Chloro-6-(difluoromethoxy)nicotinic acid can be readily converted into esters and amides, which are common intermediates in medicinal chemistry. These reactions typically proceed through the activation of the carboxylic acid.

Esterification: Ester derivatives can be synthesized under standard Fischer esterification conditions, though milder methods are often preferred to avoid potential side reactions. A common and effective method involves the use of coupling agents. For analogous 2-arylamino-6-(trifluoromethyl)nicotinic acids, esters are successfully prepared by reacting the acid with the desired alcohol in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in an aprotic solvent like acetonitrile (B52724) at room temperature. mdpi.com This method is broadly applicable and provides high yields.

Amidation: The formation of amides from the parent acid is crucial for creating compounds with diverse biological activities. The most prevalent method involves activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine. Reagents such as EDCI in combination with HOBt are highly effective for this transformation. mdpi.com The reaction is typically carried out in a suitable solvent like acetonitrile or dichloromethane (B109758) (DCM) at room temperature, affording the desired amide derivatives in good to excellent yields. mdpi.com

Table 1: Typical Reagents for Esterification and Amidation

| Transformation | Reagent System | Typical Solvent | Temperature |

| Esterification | Alcohol, EDCI, HOBt | Acetonitrile (MeCN) | Room Temperature |

| Amidation | Amine, EDCI, HOBt | Acetonitrile (MeCN) | Room Temperature |

Decarboxylation, the removal of the carboxylic acid group, provides a pathway to 2-chloro-6-(difluoromethoxy)pyridine (B581146), a key intermediate for further substitution. The decarboxylation of nicotinic acid derivatives can be challenging but is achievable under specific conditions. One established method involves heating the acid with a copper catalyst, such as copper chromite, which facilitates the release of carbon dioxide to yield the corresponding pyridine (B92270). nih.gov Another approach is non-catalytic decarboxylation in high-temperature liquid water (150-250°C), a method demonstrated for pyridinedicarboxylic acids. google.compatsnap.com

Once 2-chloro-6-(difluoromethoxy)pyridine is formed, the now-vacant C-3 position can be functionalized through electrophilic aromatic substitution, although the electron-poor nature of the ring makes these reactions less favorable than nucleophilic substitutions at other positions. More commonly, the resulting pyridine is used in cross-coupling reactions or further nucleophilic substitutions at the C-2 position.

Nucleophilic Aromatic Substitution (SNAr) at Pyridine Ring Positions

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the presence of electron-withdrawing substituents. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4).

The chlorine atom at the C-2 position is highly activated for SNAr. Its position ortho to the ring nitrogen allows for the effective stabilization of the negative charge in the Meisenheimer complex intermediate through resonance. echemi.comuoanbar.edu.iq The presence of the strongly electron-withdrawing difluoromethoxy group at the C-6 position (para to the C-2 chloro) and the carboxylic acid at C-3 further enhances the electrophilicity of the C-2 carbon, making it the most reactive site for nucleophilic attack.

A wide range of nucleophiles can displace the C-2 chloro group, including amines, alcohols, and thiols. For example, the reaction of analogous 2,6-dichloronicotinic acid with sodium hydroxide (B78521) solution under reflux conditions results in the selective substitution of the C-6 chloro group to form 6-chloro-2-hydroxynicotinic acid, demonstrating the high reactivity of these positions. google.com Similarly, reactions with various amines readily yield 2-amino derivatives.

The regioselectivity of SNAr on the pyridine ring is predominantly controlled by electronics. For 2,6-disubstituted pyridines, nucleophilic attack almost exclusively occurs at the C-2 and C-6 positions. In the case of this compound, the C-2 position is the sole site for SNAr involving the displacement of a leaving group.

The stability of the anionic Meisenheimer intermediate is key to this regioselectivity. When a nucleophile attacks the C-2 position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom via resonance, a highly stabilizing interaction. echemi.comuoanbar.edu.iq Attack at the C-3 or C-5 positions does not allow for this stabilization, making the corresponding intermediates significantly higher in energy. The electron-withdrawing effects of the C-6 difluoromethoxy group and the C-3 carboxylic acid group further stabilize the intermediate formed from C-2 attack, ensuring high regioselectivity. Therefore, reactions with nucleophiles predictably yield products of substitution at the C-2 position without significant formation of other isomers.

Table 2: Factors Influencing SNAr Regioselectivity

| Position of Attack | Resonance Stabilization of Intermediate | Influence of Substituents | Outcome |

| C-2 | Negative charge delocalized onto ring nitrogen. | Stabilized by -I/-M effects of -OCHF₂ and -COOH. | Favored and Observed |

| C-4 | Negative charge delocalized onto ring nitrogen. | Not applicable (no leaving group). | Not Applicable |

| C-3, C-5 | No delocalization of negative charge onto nitrogen. | Less electronic stabilization. | Not Favored |

Modifications of the Difluoromethoxy Group

The difluoromethoxy (–OCHF₂) group is generally considered a stable and robust functional group, valued in medicinal chemistry for its ability to enhance metabolic stability and modulate physicochemical properties like lipophilicity. chinesechemsoc.org It is significantly more stable than a simple methoxy (B1213986) group and is resistant to cleavage under many standard reaction conditions.

Direct chemical modification of the difluoromethoxy group on the pyridine ring is synthetically challenging and not a common derivatization pathway. The carbon-fluorine bonds are exceptionally strong, and the group does not possess obvious handles for reaction. While methods exist for the introduction of the difluoromethoxy group onto aromatic rings, such as the reaction of phenols with difluorocarbene precursors, the reverse reaction or further transformation is not readily achieved. nih.gov As such, for synthetic applications involving this compound, the difluoromethoxy group is typically retained as a stable, property-modulating element throughout a synthetic sequence.

Introduction of Related Fluorinated Moieties

The development of novel routes to various fluorinated nicotinic acid derivatives is an active area of research. nih.govfigshare.com While direct modification of the difluoromethoxy group on this compound is not commonly reported, the synthesis of related structures often involves building the fluorinated pyridine ring from simpler fluorinated precursors. nih.govfigshare.com For instance, research has demonstrated the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives through the construction of the pyridine ring. nih.govfigshare.com

Another approach to accessing diverse fluorinated molecules involves using related starting materials. For example, methyl 5,6-dichloronicotinate can be converted to methyl 5-chloro-6-fluoronicotinate through a fluoride-chloride exchange reaction, demonstrating a pathway to introduce a single fluorine atom. uark.edu The synthesis of various fluorinated aromatic amino acids has also been achieved through methods like the alkylation of chiral nickel complexes, highlighting the broader strategies employed to create complex fluorinated structures. beilstein-journals.org

Cross-Coupling Reactions and Advanced Derivatization

The chlorine atom at the 2-position of this compound is a key handle for advanced derivatization, particularly through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the 2-position of the pyridine ring. Although specific examples for this compound are not extensively detailed in the provided search results, the reactivity of the 2-chloropyridine (B119429) moiety is well-established. Common palladium-catalyzed transformations applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, leading to the synthesis of various aminopyridine derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

The efficiency of these reactions depends on the choice of palladium catalyst, ligand, base, and solvent. The table below outlines typical conditions for these transformations on related 2-chloropyridine substrates.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Reactants |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | Arylboronic acids |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₂CO₃ | Toluene, Dioxane | Primary/Secondary Amines |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | PPh₃ | Et₃N, Piperidine | THF, DMF | Terminal Alkynes |

| Heck | Pd(OAc)₂, Pd/C | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkenes |

Organometallic Reagent Applications

The reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents, offers another route for derivatization. These strong nucleophiles can displace the chlorine atom at the 2-position. However, the presence of the acidic proton of the carboxylic acid group complicates this approach, as these reagents are also strong bases and would preferentially react with the carboxylic acid.

To circumvent this issue, the carboxylic acid is typically protected as an ester or another non-acidic functional group before reaction with the organometallic reagent. Following the substitution reaction, the protecting group can be removed to regenerate the carboxylic acid. This two-step process allows for the selective introduction of alkyl, aryl, or other organic fragments at the 2-position of the pyridine ring.

Green Chemistry Principles in the Synthesis of 2 Chloro 6 Difluoromethoxy Nicotinic Acid

Atom Economy and Waste Minimization Strategies

A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgwordpress.com An ideal reaction has 100% atom economy, meaning all reactant atoms are found in the final product, with no atoms wasted as byproducts. wikipedia.org In practice, many chemical syntheses, particularly in the fine chemicals and pharmaceutical industries, have low atom economy and generate significant waste. acs.org

Another metric, the E-factor (Environmental Factor), quantifies the amount of waste produced relative to the desired product. Traditional syntheses of nicotinic acid derivatives often suffer from poor atom economy and high E-factors. For instance, methods using potassium permanganate (B83412) (KMnO₄) in the presence of sulfuric acid have a low atom economy of just 21%. nih.gov Similarly, the synthesis of ibuprofen (B1674241) historically involved a six-step process with less than 40% atom utilization, meaning over 60% of the reactant mass was converted into waste. acs.orgwordpress.com A newer, greener process improved this to 77% atom economy. wordpress.com

For a complex molecule like 2-Chloro-6-(difluoromethoxy)nicotinic acid, a multi-step synthesis is unavoidable. Strategies to improve atom economy and minimize waste would involve:

Prioritizing Addition Reactions: Designing synthetic routes that favor addition reactions (which can have 100% atom economy) over substitution or elimination reactions that inherently generate byproducts. wikipedia.org

Avoiding Stoichiometric Reagents: Replacing stoichiometric reagents with catalytic ones, as catalysts are used in small amounts and can be recycled. acs.org

For example, a common route to 2-chloronicotinic acid involves the oxidation of 2-chloro-3-alkylpyridine. google.com While effective, this process generates byproducts. A green chemistry approach would scrutinize each step to maximize the incorporation of atoms from starting materials into the final structure of this compound.

Solvent Selection and Alternatives (e.g., Water, Ionic Liquids, Supercritical Fluids)

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. acs.org The ideal is to eliminate solvents altogether, following the philosophy that "the best solvent is no solvent". nih.gov When a solvent is necessary, the goal is to use benign alternatives.

Traditional syntheses of related nicotinic acid compounds have employed solvents like phosphorus oxychloride, methylene (B1212753) chloride, and chloroform. google.comgoogle.com These are often hazardous and environmentally damaging. Green alternatives are actively being explored for the synthesis of pyridine (B92270) derivatives.

Alternative Solvents in Nicotinic Acid Synthesis

| Solvent Type | Example(s) | Advantages in Synthesis | Reference(s) |

|---|---|---|---|

| Water | H₂O | Non-toxic, non-flammable, inexpensive. Used as a medium for the amination of 2-chloronicotinic acid under microwave irradiation. | researchgate.net |

| Benign Organic Solvents | Glacial Acetic Acid | Can act as both a solvent and a catalyst; used in the ozone-based oxidation of 2-chloro-3-picoline. | google.com |

| Solvent-Free | No Solvent | Eliminates solvent waste, reduces separation steps, and can increase reaction rates. | nih.govnih.gov |

For the synthesis of this compound, replacing hazardous organic solvents with water, or developing solvent-free reaction conditions, would represent a significant step towards a greener process. Research into the catalyst-free amination of 2-chloronicotinic acid in water demonstrates the potential of this approach. researchgate.net

Catalysis and Biocatalysis for Enhanced Efficiency

Catalytic processes are a cornerstone of green chemistry because they allow for reactions to proceed with greater efficiency, under milder conditions, and with higher selectivity, all while using only sub-stoichiometric amounts of the catalyst. acs.orgrsc.org

Transition metal catalysts are widely used to improve the efficiency of organic syntheses. In the context of nicotinic acid derivatives, various metals have been employed.

Acetate (B1210297) Catalysts: A patent for synthesizing 2-chloronicotinic acid describes using acetate salts of metals like manganese, sodium, or iron as catalysts for the one-step oxidation of 2-chloro-3-alkyl pyridine. google.com This method is highlighted as having low pollution and aligning with green chemistry principles. google.com

Palladium Catalysts: Palladium complexes are effective for carbonylation reactions. rsc.org In a greener synthesis of ibuprofen, a palladium catalyst is used in the final step to convert 1-(4-isobutylphenyl)ethanol (B131453) into the target molecule, demonstrating a highly efficient and selective transformation. rsc.org A similar catalytic carbonylation step could potentially be designed for the synthesis of this compound or its precursors.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers remarkable advantages in terms of green chemistry. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), are highly selective, and are biodegradable. nih.govfrontiersin.org The industrial production of nicotinic acid is increasingly shifting from traditional chemical methods towards biocatalytic processes. frontiersin.orgnih.gov

The primary enzymes used are hydrolases, such as nitrilases and amidases, which can convert cyanopyridines or nicotinamides into nicotinic acid in a single step. nih.govfrontiersin.org

Nitrilase-Catalyzed Process: The first nitrilase-catalyzed production of nicotinic acid from 3-cyanopyridine (B1664610) was reported using Rhodococcus rhodochrous J1, achieving a 100% yield. nih.govfrontiersin.org

Amidase-Catalyzed Process: An amidase from Pantoea sp. has been identified for its superior activity in hydrolyzing chlorinated nicotinamides to produce 2-chloronicotinic acid. nih.gov Although the chlorine at the 2-position was found to decrease the enzyme's activity, the process was optimized using a fed-batch mode at a low temperature, achieving a high product concentration of 370 mM with a 94.2% substrate conversion. nih.gov

These enzymatic approaches could be adapted for key steps in the synthesis of this compound, potentially for the hydrolysis of a corresponding nitrile or amide precursor, thereby avoiding harsh chemical reagents and conditions.

Comparison of Catalytic Methods for Nicotinic Acid Synthesis

| Catalysis Type | Catalyst Example | Substrate Example | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Transition Metal | Manganese Acetate | 2-chloro-3-picoline | Low cost, simple process, low pollution. | google.com |

| Biocatalysis (Amidase) | Pantoea sp. Amidase | 2-chloronicotinamide | High selectivity, mild reaction conditions, high conversion rate. | nih.gov |

| Biocatalysis (Nitrilase) | Rhodococcus rhodochrous | 3-cyanopyridine | One-step reaction, 100% yield reported, environmentally benign. | nih.govfrontiersin.org |

Energy Efficiency in Synthetic Processes

A key principle of green chemistry is to minimize the energy requirements of chemical processes, recognizing their environmental and economic impacts. acs.org Synthetic methods should ideally be conducted at ambient temperature and pressure. acs.org Many traditional chemical syntheses require significant energy input for heating, cooling, or maintaining high pressures. For example, the industrial production of nicotinic acid from 5-ethyl-2-methylpyridine (B142974) involves heating to 190–270 °C at high pressure (2–8 MPa). nih.gov

Strategies to improve energy efficiency in the synthesis of this compound include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. It has been successfully used for the synthesis of 2-arylaminonicotinic acids from 2-chloronicotinic acid in water. researchgate.net

Biocatalytic Processes: As mentioned, enzymatic reactions typically run at or near room temperature and atmospheric pressure, offering substantial energy savings over thermochemical routes. nih.govfrontiersin.org

Designing for Degradation (Applicable to byproducts/intermediates)

The tenth principle of green chemistry states that chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and not persist in the environment. acs.org While this principle is often applied to final products, it is also relevant to byproducts and intermediates generated during synthesis.

The synthesis of nicotinic acid and its derivatives can produce hazardous waste. The conventional synthesis of adipic acid, for example, uses benzene (B151609) (a carcinogen) and produces nitrous oxide (N₂O), a potent greenhouse gas. greenchemistry-toolkit.org Similarly, older methods for producing 2-chloronicotinic acid generated large amounts of spent acid, causing serious environmental pollution. google.com

A green approach to synthesizing this compound would involve:

Avoiding Persistent Byproducts: Designing a synthetic route that avoids the formation of environmentally persistent or toxic byproducts. For instance, using ozone as an oxidant in the synthesis of 2-chloronicotinic acid is considered a green choice because it is a low-cost, pollution-free oxidant. google.com

Creating Biodegradable Intermediates: Where possible, designing intermediates that are more readily biodegradable.

Circular Chemistry: Developing pathways where byproducts are not treated as waste but are instead used as raw materials for other processes, contributing to a circular economy. wordpress.com

By carefully selecting reagents and pathways, chemists can minimize the environmental legacy of the manufacturing process for complex molecules like this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloronicotinic acid |

| 2-chloro-3-alkylpyridine |

| 2-chloro-3-picoline |

| 2-chloronicotinamide |

| 2-arylaminonicotinic acids |

| 3-cyanopyridine |

| 5-ethyl-2-methylpyridine |

| Acetaldehyde |

| Adipic acid |

| Ammonium (B1175870) acetate |

| Benzene |

| Carbon monoxide |

| Chloroform |

| Ethyl acetoacetate |

| Glacial acetic acid |

| Hydrazine hydrate |

| Ibuprofen |

| Iron acetate |

| Isatin |

| Manganese acetate |

| Methyl formate |

| Methylene chloride |

| Nicotinic acid |

| Nitric acid |

| Nitrous oxide |

| Ozone |

| Phosphorus oxychloride |

| Potassium permanganate |

| Sodium acetate |

| Sodium methylate |

| Sulfuric acid |

| Water |

Future Research Directions and Emerging Trends for 2 Chloro 6 Difluoromethoxy Nicotinic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized pyridine (B92270) derivatives like 2-chloro-6-(difluoromethoxy)nicotinic acid often relies on multi-step processes that can be inefficient. bohrium.com Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic methodologies.

Key Research Thrusts:

Multicomponent Reactions (MCRs): One-pot MCRs are a powerful strategy for building molecular complexity in a single step, improving atom economy and reducing waste. researchgate.net Researchers are exploring novel MCRs that could assemble the substituted nicotinic acid core from simpler, readily available starting materials. bohrium.com These methods offer a sustainable alternative to traditional, linear syntheses. bohrium.comresearchgate.net

Green Chemistry Approaches: The use of greener solvents (e.g., water, aqueous ethyl lactate), catalyst-free conditions, or recyclable catalysts represents a significant trend in pyridine synthesis. bohrium.comnih.gov Microwave-assisted organic synthesis has also been recognized as a green tool, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov Applying these principles to the synthesis of this compound could substantially reduce the environmental footprint of its production.

Late-Stage Functionalization: Introducing the difluoromethoxy group at a late stage of a synthetic sequence is a highly desirable strategy. Research into novel difluoromethylation reagents and protocols, particularly those compatible with a wide range of functional groups, is crucial. nih.gov This approach avoids the need to carry the fluorinated moiety through a lengthy synthetic route.

| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials. | Increased efficiency, reduced number of steps, lower waste generation, and rapid access to diverse derivatives. | bohrium.comresearchgate.net |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to heat reactions, often resulting in dramatic rate acceleration. | Shorter reaction times, improved yields, and enhanced reaction selectivity. | nih.gov |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a batch-wise fashion. | Enhanced safety, scalability, and precise control over reaction parameters; potential for reduced reaction times. | nih.gov |

| Catalytic Dechlorination | Selective removal of a chlorine atom using a catalyst, such as a Lindlar catalyst or Palladium on carbon. | Could be adapted from methods used for related compounds like 2,6-dichloro-5-fluoro-nicotinic acid to selectively prepare chlorinated precursors. | google.com |

Exploration of Undiscovered Reactivity Patterns

The unique electronic properties imparted by the chloro, difluoromethoxy, and carboxylic acid groups on the pyridine ring suggest that this compound may exhibit novel reactivity. The difluoromethoxy (OCF2H) group, in particular, is an intriguing functional handle. It is considered a metabolically stable isostere for other groups and has slightly decreased lipophilicity compared to the trifluoromethoxy (OCF3) group. nih.gov

Future work will likely focus on:

Radical Reactions: The generation of a difluoromethyl radical (•CHF2) or related species from the difluoromethoxy group could open new avenues for C-C or C-heteroatom bond formation. nih.gov Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating such radicals, enabling reactions that are otherwise difficult to achieve. nih.gov

Selective Cross-Coupling: The C2-chloro substituent serves as a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Exploring the selective functionalization at this position while preserving the difluoromethoxy group is key to creating a library of diverse derivatives for screening purposes.

Ring Transformations: Investigating the stability of the substituted pyridine ring under various conditions could reveal pathways to novel heterocyclic systems.

Advanced Mechanistic and Stereochemical Investigations

A deeper understanding of reaction mechanisms and the stereochemical nature of this compound and its derivatives is essential for optimizing reactions and designing molecules with specific biological activities.

Mechanistic Studies: Detailed mechanistic studies, combining experimental kinetics, isotopic labeling, and computational modeling, can elucidate the pathways of novel synthetic transformations. organic-chemistry.org For instance, understanding the mechanism of photoredox-catalyzed difluoromethylation can help in optimizing photocatalyst, solvent, and reaction conditions for improved yield and selectivity. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch chemistry to continuous flow and automated synthesis platforms is a major trend in modern chemical production. These technologies offer improved safety, consistency, and scalability.

Continuous Flow Synthesis: The use of photoflow reactors, including low-cost 3D printed versions, has been successfully demonstrated for the synthesis of heterocycles containing the CHF2 group. nih.gov This approach significantly reduces reaction times (from hours to minutes) and allows for safer handling of reactive intermediates. nih.gov Implementing a continuous flow process for the synthesis of this compound could make its production more efficient and scalable.

Automated Synthesis Platforms: Coupling flow reactors with automated workup and purification systems can enable the high-throughput synthesis of derivative libraries. This automation is critical in medicinal chemistry and agrochemical discovery for rapidly exploring structure-activity relationships (SAR). mdpi.com

Computational Design of New Derivatives with Tailored Reactivity

In silico methods are becoming indispensable tools for modern chemical research. Computational chemistry can accelerate the discovery process by predicting the properties of new molecules before they are synthesized in the lab.

Q & A

Q. What comparative studies exist between this compound and its structural analogs (e.g., 2-chloro-4-trifluoromethylnicotinic acid)?

- Methodological Answer : Compare synthetic accessibility (step counts, yields), thermal stability (DSC/TGA), and bioactivity (IC₅₀ values in enzyme assays). Structural analogs like 2-chloro-4-trifluoromethylnicotinic acid (CAS 590371-81-6) show divergent reactivity due to steric and electronic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.